![molecular formula C23H23N3O4 B11178494 5-methyl-3-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B11178494.png)
5-methyl-3-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl groups: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Attachment of the oxolan-2-yl group: This can be done through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using carbodiimide reagents for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Benzoxazole derivatives: These compounds also contain an oxazole ring and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
5-methyl-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxolan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-methyl-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-15-20(21(26-30-15)16-8-3-2-4-9-16)23(28)25-19-12-6-5-11-18(19)22(27)24-14-17-10-7-13-29-17/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
LQZZLIFDFIXENF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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